1-Bromo-2,3-dimethylhexane
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Overview
Description
1-Bromo-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has two methyl groups attached to the second and third carbons. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethylhexane can be synthesized through the bromination of 2,3-dimethylhexane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2,3-dimethylhexane, forming a carbon radical that subsequently reacts with another bromine molecule to form the final product.
Industrial Production Methods: In industrial settings, the bromination process is scaled up using continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and solvents can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethylhexane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.
Substitution Reactions:
Nucleophilic Substitution (S_N2): In the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or potassium cyanide (KCN), the bromine atom is replaced by the nucleophile, forming new compounds like 2,3-dimethylhexanol or 2,3-dimethylhexanenitrile.
Nucleophilic Substitution (S_N1): In polar protic solvents, the compound can undergo an S_N1 reaction, where the bromine atom leaves first, forming a carbocation intermediate that is then attacked by the nucleophile.
Elimination Reactions:
E2 Elimination: In the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can undergo an E2 elimination reaction to form alkenes such as 2,3-dimethyl-1-hexene.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium azide (NaN₃)
Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) for S_N2 reactions, and polar protic solvents like ethanol for S_N1 reactions.
Major Products:
Substitution Products: 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile
Elimination Products: 2,3-dimethyl-1-hexene
Scientific Research Applications
1-Bromo-2,3-dimethylhexane is utilized in various scientific research applications due to its reactivity and versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate or a transition state, depending on the reaction type. In nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylhexane: Similar structure but with both methyl groups on the second carbon.
1-Bromo-3,3-dimethylhexane: Similar structure but with both methyl groups on the third carbon.
1-Chloro-2,3-dimethylhexane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-2,3-dimethylhexane is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, capable of undergoing both substitution and elimination reactions.
Properties
Molecular Formula |
C8H17Br |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
SVGBVSQMWCAWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CBr |
Origin of Product |
United States |
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